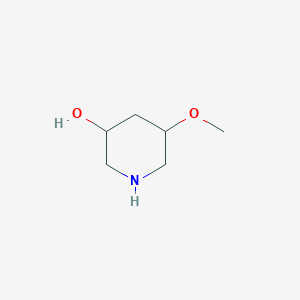

5-Methoxypiperidin-3-ol

Descripción

5-Methoxypiperidin-3-ol is a six-membered saturated heterocyclic compound (piperidine) featuring a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 3. This substitution pattern confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the hydroxyl group) and moderate lipophilicity (from the methoxy group).

Propiedades

Fórmula molecular |

C6H13NO2 |

|---|---|

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

5-methoxypiperidin-3-ol |

InChI |

InChI=1S/C6H13NO2/c1-9-6-2-5(8)3-7-4-6/h5-8H,2-4H2,1H3 |

Clave InChI |

SCURWHOZLNXVPF-UHFFFAOYSA-N |

SMILES canónico |

COC1CC(CNC1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypiperidin-3-ol can be achieved through several methods. One common approach involves the reaction of piperidine with methanol under specific conditions to introduce the methoxy group at the 5-position. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxypiperidin-3-ol may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxypiperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Aplicaciones Científicas De Investigación

5-Methoxypiperidin-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of 5-Methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Ring Size and Aromaticity

- 5-Methoxypyridin-3-ol (CAS 109345-94-0) : A pyridine derivative with hydroxyl and methoxy groups at positions 3 and 5, respectively . Unlike piperidine, pyridine is aromatic, leading to differences in reactivity and electronic properties. The aromatic ring in pyridine derivatives enhances stability but reduces conformational flexibility compared to saturated piperidines.

- Key Difference : Piperidine’s saturated ring allows for chair conformations, influencing binding interactions in biological systems.

Substituent Effects

- 5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS 13657-17-5): A five-membered pyrrolidine derivative with a 3-methoxyphenyl substituent . The smaller ring size increases ring strain but may improve metabolic stability. Key Difference: Pyrrolidine’s reduced ring size limits hydrogen-bonding geometry compared to piperidine.

- 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol (CAS 1484460-63-0) : A piperidine derivative substituted with a chlorothiophene group . The sulfur-containing thiophene enhances lipophilicity and electron-withdrawing effects (via chlorine), contrasting with the electron-donating methoxy group in 5-Methoxypiperidin-3-ol.

Halogen vs. Methoxy Substitutions

- 5-Chloro-3-methylpyridin-2-ol (CAS 58498-61-6) : A pyridine derivative with chlorine and methyl groups . Chlorine’s electron-withdrawing nature reduces electron density on the ring compared to methoxy groups, affecting solubility and reactivity.

Structural and Functional Comparison Table

| Compound Name | CAS Number | Molecular Formula | Ring Type | Key Substituents | Key Properties |

|---|---|---|---|---|---|

| 5-Methoxypiperidin-3-ol | Not provided | C₆H₁₃NO₂ | Piperidine | 5-OCH₃, 3-OH | Flexible, moderate lipophilicity |

| 5-Methoxypyridin-3-ol | 109345-94-0 | C₆H₇NO₂ | Pyridine | 5-OCH₃, 3-OH | Aromatic, planar, higher stability |

| 5-(3-Methoxyphenyl)pyrrolidin-3-ol | 13657-17-5 | C₁₁H₁₅NO₂ | Pyrrolidine | 3-methoxyphenyl, 3-OH | Increased ring strain, π-π stacking |

| 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol | 1484460-63-0 | C₁₀H₁₄ClNOS | Piperidine | 5-Cl-thiophene methyl, 3-OH | High lipophilicity, electron-withdrawing |

Research Findings and Implications

- Synthetic Accessibility : Piperidine derivatives like 5-Methoxypiperidin-3-ol may require protective group strategies for hydroxyl and methoxy functionalities during synthesis, as seen in SHELX-based crystallography studies .

- Biological Relevance: Methoxy and hydroxyl groups enhance solubility and target binding in drug design. For example, 5-Methoxypyridin-3-ol’s aromaticity may favor interactions with aromatic amino acids in enzymes, while piperidine’s flexibility could improve receptor fit .

- Physicochemical Properties : Chlorine substituents (e.g., in 5-Chloro-3-methylpyridin-2-ol) increase molecular weight and logP compared to methoxy groups, impacting pharmacokinetics .

Actividad Biológica

5-Methoxypiperidin-3-ol, specifically in its (3R,5S) and (3S,5R) stereoisomers, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Methoxypiperidin-3-ol is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position of the piperidine ring. Its molecular formula is with a molecular weight of approximately 141.17 g/mol. The specific stereochemistry significantly influences its chemical reactivity and biological activity, particularly its interaction with various receptors and enzymes.

Biological Activities

1. Neuroprotective Effects

Research indicates that 5-methoxypiperidin-3-ol exhibits neuroprotective properties. It has been shown to protect neurons from oxidative stress and neurotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that derivatives of this compound can inhibit lipid peroxidation and scavenge free radicals effectively .

2. Antidepressant Activity

Preliminary studies suggest that 5-methoxypiperidin-3-ol may possess antidepressant-like effects. Its mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes it a candidate for further exploration in the treatment of depression and anxiety disorders.

3. Analgesic Properties

The compound has also been linked to analgesic effects, potentially providing pain relief through its interaction with pain pathways in the central nervous system.

The biological activity of 5-methoxypiperidin-3-ol is mediated through several mechanisms:

- Receptor Interaction: The compound interacts with various receptors, influencing neurotransmission and metabolic pathways. Its hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the methoxy group may engage hydrophobic interactions within receptor sites.

- Oxidative Stress Modulation: It has been shown to reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage .

Table: Summary of Biological Activities

Case Studies

Recent studies have highlighted the potential applications of 5-methoxypiperidin-3-ol in treating neurodegenerative disorders:

- Neuroprotective Study : A study evaluated the efficacy of various derivatives against H₂O₂-induced oxidative stress in SH-SY5Y cells. The results indicated significant neuroprotection, with certain compounds demonstrating enhanced BBB permeability while maintaining tight junction integrity .

- Antidepressant-Like Activity : Another study explored the antidepressant-like effects in animal models, showing that administration of 5-methoxypiperidin-3-ol led to significant reductions in depressive behaviors compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.